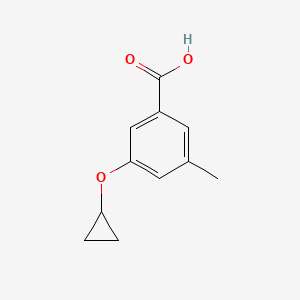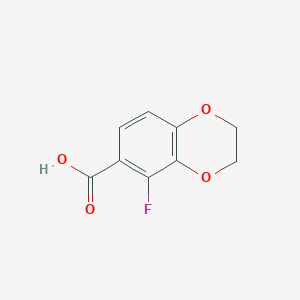
3-Cyclopropoxy-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-methylbenzoic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol This compound is characterized by a cyclopropoxy group attached to the benzene ring, which also bears a methyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Cyclopropoxy-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy group and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-5-methylbenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Acetoxy-5-methylbenzoic acid: Contains an acetoxy group in place of the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-5-methylbenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-4-8(11(12)13)6-10(5-7)14-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,12,13) |
Clé InChI |
JWJBZZDZHRZZBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)
![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)


